ethyl 4-{5-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
ETHYL 4-(5-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a furan ring and a benzoate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 4-(5-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a furan aldehyde under acidic or basic conditions, followed by esterification with ethyl benzoate . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the indole ring can be reduced to form hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-(5-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in cancer cell proliferation or modulate immune responses . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Oxindole derivatives: Known for their diverse biological activities. ETHYL 4-(5-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE stands out due to its unique combination of an indole moiety with a furan ring and a benzoate ester, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H17NO4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H17NO4/c1-2-26-22(25)15-9-7-14(8-10-15)20-12-11-16(27-20)13-18-17-5-3-4-6-19(17)23-21(18)24/h3-13H,2H2,1H3,(H,23,24)/b18-13+ |
InChI Key |
UVLUZIAUJDKDBK-QGOAFFKASA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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